

An In-depth Technical Guide to the Carbon-Iodine Bond in 1-Iodocyclohexene

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Compound of Interest

Compound Name: 1-Iodocyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carbon-iodine (C-I) bond in **1-iodocyclohexene**, a versatile building block in organic synthesis. The unique electronic and steric environment of this vinylic iodide dictates its reactivity and makes it a valuable substrate in a variety of chemical transformations, including photochemical reactions and palladium-catalyzed cross-coupling reactions. This document details the synthesis, structural properties, and reactivity of **1-iodocyclohexene**, with a focus on providing actionable experimental protocols and clear data presentation.

Structural and Spectroscopic Properties of the C-I Bond

The C-I bond in **1-iodocyclohexene** is characterized by its length, strength, and distinct spectroscopic signatures. While experimental data for some of these properties are not readily available, computational methods and comparisons with analogous compounds provide valuable insights.

Table 1: Key Properties of the C-I Bond in **1-iodocyclohexene** and Related Compounds

Property	1-Iodocyclohexene	Iodocyclohexane (for comparison)	General Vinyl Iodide (for context)
C-I Bond Length (Å)	Estimated: ~2.08 - 2.10 (based on computational models)	~2.15	~2.05 - 2.10
C-I Bond Dissociation Energy (kcal/mol)	Estimated: ~55 - 60	~52	~58 - 63
¹³ C NMR Chemical Shift of C-I (ppm)	Not explicitly reported; estimated to be in the 90-100 ppm range.	31.3	75-100
IR C-I Stretch (cm ⁻¹)	Not explicitly reported; expected in the 500-600 cm ⁻¹ range.	~650	500-600

Synthesis of 1-Iodocyclohexene

1-Iodocyclohexene can be efficiently synthesized from cyclohexanone via the corresponding hydrazone, followed by iodination.

Experimental Protocol: Synthesis of 1-Iodocyclohexene

This protocol is adapted from the method described by Pross and Sternhell.

Materials:

- Cyclohexanone
- Hydrazine hydrate (85%)
- Methanol (absolute)
- Iodine
- Triethylamine

- Diethyl ether (dry)
- Chloroform
- Saturated aqueous sodium sulfite
- 3N Hydrochloric acid
- Saturated aqueous sodium bicarbonate
- Saturated aqueous sodium chloride
- Anhydrous sodium sulfate
- Silica gel (for chromatography)
- Petroleum ether (bp 40-60 °C)

Procedure:

- Formation of Cyclohexanone Hydrazone:
 - In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, place hydrazine hydrate (40.8 mL, 0.84 mol).
 - Slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL) to the hydrazine hydrate with vigorous stirring.
 - After the addition is complete, reflux the reaction mixture for 1 hour.
 - Cool the mixture to room temperature and remove the methanol under reduced pressure.
 - Extract the residue with chloroform, wash with saturated aqueous sodium chloride, and dry the organic layer over anhydrous sodium sulfate.
 - Filter and evaporate the solvent to yield cyclohexanone hydrazone.
- Iodination of Cyclohexanone Hydrazone:

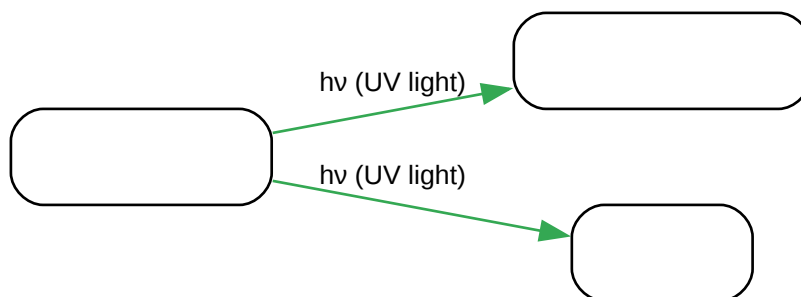
- In a separate flask, dissolve triethylamine (41.6 mL, 0.29 mol) and cyclohexanone hydrazone (6 g, 0.05 mol) in dry diethyl ether (18.1 mL).
- To this solution, add a solution of iodine (27.4 g, 0.11 mol) in dry diethyl ether (170.4 mL) dropwise at room temperature with stirring.
- Continue stirring for 20 minutes after the addition is complete.
- Dilute the reaction mixture with dry diethyl ether (150 mL).
- Wash the ethereal solution successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain **1-iodocyclohexene**.

Reactivity of the C-I Bond

The relatively weak and polarizable C-I bond in **1-iodocyclohexene** governs its reactivity, making it susceptible to both radical and ionic reaction pathways.

Photochemical Dissociation

Upon irradiation with UV light, the C-I bond undergoes homolytic cleavage to generate a cyclohexenyl radical and an iodine atom.^[1] This process is the initial step in various photochemical transformations.



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Caption: Homolytic cleavage of the C-I bond in **1-iodocyclohexene** upon UV irradiation.

Experimental Protocol: Photochemical Reaction in Methanol

This protocol describes the products formed upon UV irradiation of **1-iodocyclohexene** in methanol.^[1]

Materials:

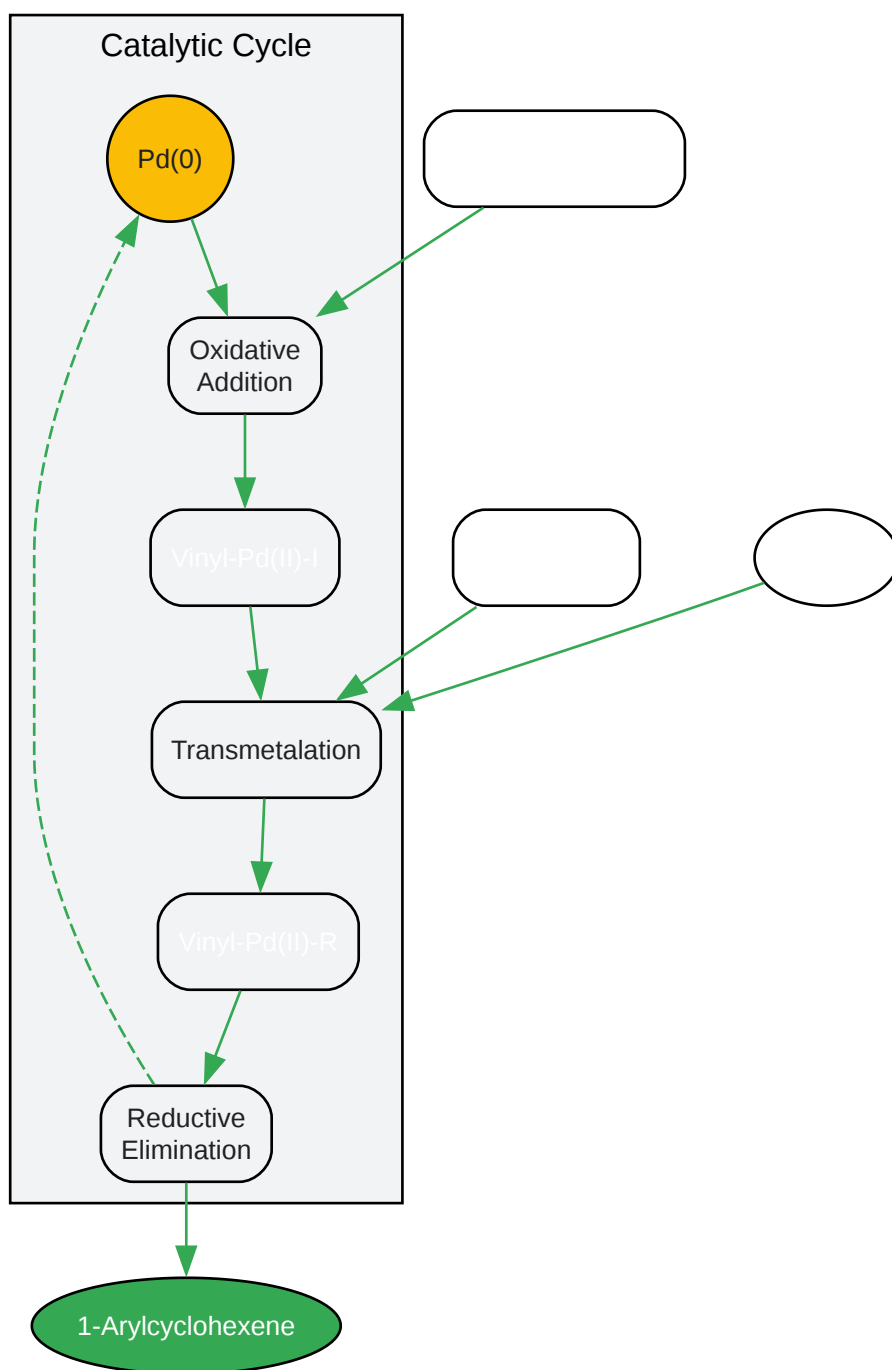
- **1-iodocyclohexene**
- Methanol (spectroscopic grade)
- Quartz reaction vessel
- UV lamp (e.g., 254 nm)
- Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

- Prepare a solution of **1-iodocyclohexene** in methanol in a quartz reaction vessel.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Irradiate the solution with a UV lamp at a specified wavelength (e.g., 254 nm) at room temperature with stirring.
- Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.
- Identify the products based on their mass spectra and retention times. The expected products include cyclohexene (from the radical pathway) and 1-methoxycyclohexene and its subsequent reaction products (from the ionic pathway).

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in **1-iodocyclohexene** is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions such as the Suzuki-Miyaura coupling.



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Caption: General catalytic cycle for the Suzuki-Miyaura coupling of **1-iodocyclohexene**.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This is a general procedure for the Suzuki-Miyaura coupling of **1-iodocyclohexene** with phenylboronic acid.

Materials:

- **1-Iodocyclohexene**
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a Schlenk flask under an inert atmosphere (argon or nitrogen), add **1-iodocyclohexene** (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene.
- Add the catalyst solution to the Schlenk flask containing the reactants.

- Add deionized water (1 mL) to the reaction mixture.
- Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield 1-phenylcyclohexene.

Conclusion

The C-I bond in **1-iodocyclohexene** is a key functional group that enables a wide range of synthetic transformations. Its moderate bond strength and high polarizability facilitate both radical and ionic reactions, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this versatile building block. Further computational and experimental studies are warranted to more precisely determine the fundamental properties of the C-I bond in this important molecule.

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References

- 1. Synthesis and Photochemistry of 1-Iodocyclohexene: Influence of Ultrasound on Ionic vs. Radical Behaviour - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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